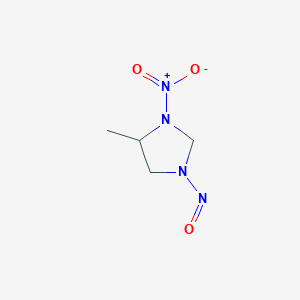![molecular formula C20H24N2O B14365320 2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide CAS No. 90829-53-1](/img/structure/B14365320.png)
2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring and a biphenyl group connected through an acetamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide typically involves the reaction of azepane with 3-biphenylacetic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted azepane derivatives
科学的研究の応用
2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation of specific receptors.
類似化合物との比較
Similar Compounds
- 2-(Piperidin-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide
- 2-(Morpholin-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide
- 2-(Pyrrolidin-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide
Uniqueness
2-(Azepan-1-yl)-N-([1,1’-biphenyl]-3-yl)acetamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
| 90829-53-1 | |
分子式 |
C20H24N2O |
分子量 |
308.4 g/mol |
IUPAC名 |
2-(azepan-1-yl)-N-(3-phenylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O/c23-20(16-22-13-6-1-2-7-14-22)21-19-12-8-11-18(15-19)17-9-4-3-5-10-17/h3-5,8-12,15H,1-2,6-7,13-14,16H2,(H,21,23) |
InChIキー |
JDSGETKKUXVUPK-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-7-azabicyclo[4.1.0]hepta-2,4-dien-1-amine](/img/no-structure.png)
![N-{2-[(2-Amino-3-oxobutyl)sulfanyl]ethyl}-N'-cyano-N''-methylguanidine](/img/structure/B14365252.png)
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)



![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
